molecular formula C22H19N3O3 B2432749 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1448057-74-6

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2432749
M. Wt: 373.412
InChI Key: ANOIYHQSAZWLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family, which is known for its diverse pharmacological properties.

Scientific Research Applications

Synthesis and Polymer Research

Research has delved into synthesizing and analyzing the properties of ortho-linked polyamides and related compounds. For instance, Hsiao et al. (2000) focused on synthesizing ortho-linked polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides showed significant solubility in various polar solvents and exhibited high thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air, indicating their potential for creating durable and flexible materials (Hsiao, Yang, & Chen, 2000).

Chemoselective Synthesis

Another aspect of research involves the chemoselective synthesis of compounds with potential biological interest. Singh et al. (2017) described the N-benzoylation of aminophenols using benzoylisothiocyanates, producing compounds such as N-(2-hydroxyphenyl)benzamides. This chemoselective approach allows for the creation of specific compounds that could have applications in various biological and chemical contexts (Singh, Lakhan, & Singh, 2017).

Advanced Material Development

Research also extends to the development of advanced materials with unique properties. For example, Saxena et al. (2003) worked on synthesizing polyamides and poly(amide-imide)s derived from bis(aminophenoxy)benzonitrile with various dicarboxylic acids, leading to polymers with high solubility in aprotic polar solvents and substantial thermal stability, not showing significant weight loss before 400°C. This suggests their utility in high-performance materials resistant to thermal degradation (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Photocatalytic Applications

Furthermore, the photocatalytic degradation of compounds containing pyridine rings, which are structurally related to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide, has been investigated. Maillard-Dupuy et al. (1994) studied the TiO2 photocatalytic degradation of pyridine in water, revealing insights into the degradation pathways and intermediate compounds formed. This research highlights the potential environmental applications of photocatalysis in removing hazardous compounds from water (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

properties

IUPAC Name

2-[4-[(4-pyrrol-1-ylbenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c23-21(26)19-7-1-2-8-20(19)28-16-6-3-13-24-22(27)17-9-11-18(12-10-17)25-14-4-5-15-25/h1-2,4-5,7-12,14-15H,13,16H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOIYHQSAZWLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide

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